Ethyl (2-tert-butyl-1,3-thiazol-5-yl)acetate
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Overview
Description
Ethyl (2-tert-butyl-1,3-thiazol-5-yl)acetate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethyl ester group attached to the thiazole ring, along with a tert-butyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-tert-butyl-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-tert-butyl-1,3-thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-tert-butyl-1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2-tert-butyl-1,3-thiazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl (2-tert-butyl-1,3-thiazol-5-yl)acetate is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of Ethyl (2-tert-butyl-1,3-thiazol-5-yl)acetate.
2-Methylthiazole: A similar compound with a methyl group instead of a tert-butyl group.
Ethyl 2-thiazoleacetate: Similar structure but without the tert-butyl group.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and tert-butyl groups, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with molecular targets .
Properties
CAS No. |
918658-93-2 |
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Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
ethyl 2-(2-tert-butyl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C11H17NO2S/c1-5-14-9(13)6-8-7-12-10(15-8)11(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
GNJMBFDEGKYZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C(C)(C)C |
Origin of Product |
United States |
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